molecular formula C19H18ClN3O4 B5381093 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No. B5381093
M. Wt: 387.8 g/mol
InChI Key: VPXUIPLQHFQRQR-UHFFFAOYSA-N
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Description

The compound “N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, and a benzamide moiety, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and benzamide moiety would likely have a significant impact on its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxadiazole ring and benzamide moiety could potentially be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in the field of oncology. Hydrazones, a category to which this compound belongs, have been studied for their antiproliferative properties . Specifically, derivatives of this compound have demonstrated potent activity against the MCF-7 cancer cell line, indicating its promise as a therapeutic agent in breast cancer treatment. The inhibition of VEGFR-2 kinase enzyme by these compounds suggests a mechanism through which they may exert their anticancer effects, leading to cellular cycle arrest at the G1 phase .

Antiviral Potential

Indole derivatives, which share structural similarities with AKOS000635742, are known for their antiviral activities . While direct evidence of AKOS000635742’s antiviral efficacy is not available, its structural analogs have been effective against a range of viruses, including influenza A and Coxsackie B4 virus. This suggests that AKOS000635742 could be explored for its potential applications in antiviral drug development.

Agricultural Chemical Research

Indole derivatives, akin to the structural framework of AKOS000635742, have been used in agricultural chemistry as growth promoters and pesticides . The indole moiety is a key component in plant hormones such as indole-3-acetic acid, which is crucial for plant growth. Therefore, AKOS000635742 might have applications in enhancing crop yield or protecting plants from pests.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-11(19-22-17(23-27-19)13-6-4-5-7-14(13)20)21-18(24)12-8-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXUIPLQHFQRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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